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Compound Name: 2-(2,4-Difluorophenyl)allyl acetate

CAS No.: 149809-34-7

Cat. No.: B588165

Get Quote

Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-
(2,4-Difluorophenyl)allyl acetate, a fluorinated organic compound of interest in medicinal

chemistry and materials science. In the absence of extensive published empirical data for this

specific molecule, this guide synthesizes predicted spectroscopic data with foundational

analytical principles to offer a robust workflow for its characterization. We will delve into the

application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation),

Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental

choices and data interpretation is emphasized, providing researchers, scientists, and drug

development professionals with a self-validating system for the structural confirmation of this

and similar novel compounds.

Introduction
The precise characterization of molecular structure is a cornerstone of chemical research and

development. 2-(2,4-Difluorophenyl)allyl acetate (C₁₁H₁₀F₂O₂) is a molecule that combines

the structural features of a difluorinated aromatic ring, an allyl group, and an acetate ester. The
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presence of fluorine atoms significantly influences the molecule's electronic properties and can

present unique challenges and signatures in spectroscopic analysis. This guide outlines a

multi-technique spectroscopic approach to unambiguously determine its constitution and

connectivity.

The proposed structure for 2-(2,4-Difluorophenyl)allyl acetate is presented below:

Figure 1. Proposed chemical structure of 2-(2,4-Difluorophenyl)allyl acetate.

Our approach to elucidating this structure will follow a logical progression, beginning with non-

destructive techniques that provide detailed information about the carbon-hydrogen framework

and functional groups, and concluding with a destructive technique that reveals the molecular

weight and fragmentation pattern.

Strategic Workflow for Structure Elucidation
A systematic approach is paramount for efficient and accurate structure elucidation. The

following workflow outlines the logical sequence of experiments and data analysis.
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Caption: Experimental workflow for the structure elucidation of 2-(2,4-Difluorophenyl)allyl
acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule. For 2-(2,4-Difluorophenyl)allyl acetate, a combination of 1D (¹H, ¹³C)
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and 2D correlation (COSY, HSQC, HMBC) experiments will be employed.

Predicted ¹H NMR Data
The ¹H NMR spectrum will provide information on the number of distinct proton environments,

their chemical shifts (indicating the electronic environment), and their coupling patterns

(revealing neighboring protons).

Experimental Protocol:

Solvent: Chloroform-d (CDCl₃)

Frequency: 400 MHz or higher for better resolution.

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data (CDCl₃):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588165?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Label

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constants
(J, Hz)

Rationale

H-a ~2.10 s 3H -

Protons of

the acetyl

methyl group,

singlet due to

no adjacent

protons.

H-b ~4.80 s 2H -

Methylene

protons

adjacent to

the ester

oxygen and

the aromatic

ring.

H-c ~5.40 s 1H -

Olefinic

proton, likely

a singlet due

to geminal

coupling

being weak.

H-d ~5.55 s 1H -

Olefinic

proton,

distinct from

H-c due to its

spatial

relationship

with the

aromatic ring.

H-e ~6.80-6.95 m 2H - Aromatic

protons ortho

and para to

the fluorine
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atoms,

showing

complex

splitting.

H-f ~7.20-7.35 m 1H -

Aromatic

proton meta

to both

fluorine

atoms,

expected to

be further

downfield.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will identify all unique carbon environments in the molecule. The

presence of fluorine will induce C-F coupling, which can be a valuable diagnostic tool.

Experimental Protocol:

Solvent: Chloroform-d (CDCl₃)

Frequency: 100 MHz or higher.

Mode: Proton-decoupled.

Predicted ¹³C NMR Data (CDCl₃):
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Carbon Label
Predicted Chemical
Shift (δ, ppm)

C-F Coupling (JCF,
Hz)

Rationale

C-1 ~20.8 -
Methyl carbon of the

acetate group.

C-2 ~170.0 -
Carbonyl carbon of

the ester.

C-3 ~65.0 -

Methylene carbon

attached to the ester

oxygen.

C-4 ~140.0 -

Quaternary olefinic

carbon attached to the

aromatic ring.

C-5 ~118.0 -
Terminal olefinic

methylene carbon.

C-6 ~125.0 ~20-25

Quaternary aromatic

carbon attached to the

allyl group, coupled to

the ortho fluorine.

C-7 ~132.0 ~10-15

Aromatic CH carbon,

coupled to the ortho

fluorine.

C-8 ~104.0 ~25-30

Aromatic CH carbon,

coupled to two fluorine

atoms.

C-9 ~162.0 ~240-250 (¹JCF)

Aromatic carbon

directly bonded to

fluorine.

C-10 ~112.0 ~20-25

Aromatic CH carbon,

coupled to two fluorine

atoms.
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C-11 ~160.0 ~245-255 (¹JCF)

Aromatic carbon

directly bonded to

fluorine.

2D NMR Correlation Spectroscopy
2D NMR experiments are crucial for assembling the molecular fragments identified in the 1D

spectra.

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings,

primarily over two to three bonds. For this molecule, it would confirm the connectivity within

the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded protons and carbons.[1][2] It will definitively link the proton signals to their

corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons over two to three bonds.[1][2] This is key to connecting the

different spin systems.

Acetate Fragment Allyl Fragment Difluorophenyl Fragment

H-a (~2.10 ppm)

C-2 (~170.0 ppm)

²JHC

C-1 (~20.8 ppm) H-b (~4.80 ppm)

³JHC
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²JHC

C-6 (~125.0 ppm)

³JHC

H-c (~5.40 ppm)

²JHC

H-d (~5.55 ppm)

²JHC

C-3 (~65.0 ppm) C-5 (~118.0 ppm) H-e (~6.85 ppm)

C-8 (~104.0 ppm) C9

H-f (~7.28 ppm)

C-7 (~132.0 ppm) C11

C-10 (~112.0 ppm)
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Caption: Key predicted HMBC correlations for 2-(2,4-Difluorophenyl)allyl acetate.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its

fragmentation pattern, which can be used to confirm the connectivity of the atoms.

Experimental Protocol:

Ionization Method: Electron Ionization (EI) for fragmentation analysis and Electrospray

Ionization (ESI) for accurate mass determination of the molecular ion.

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).

Predicted Mass Spectrometry Data:

m/z Predicted Fragment Rationale

212.06 [M]⁺ Molecular ion peak.

169.05 [M - CH₃CO]⁺ Loss of the acetyl group.

151.04 [M - OCOCH₃]⁺ Loss of the acetate group.

127.03 [C₇H₄F₂]⁺ Difluorophenyl fragment.

43.02 [CH₃CO]⁺
Acetyl cation, often a base

peak for acetates.[3]

The high-resolution mass of the molecular ion should be determined to confirm the elemental

composition (C₁₁H₁₀F₂O₂). The calculated exact mass is 212.0648.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).

Predicted IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

~3100-3000 Medium
C-H (aromatic,

olefinic)
Stretch

~2980-2850 Medium C-H (aliphatic) Stretch

~1740 Strong C=O (ester) Stretch

~1620, ~1500 Medium-Strong C=C (aromatic) Stretch

~1250-1000 Strong
C-O (ester), C-F

(aromatic)
Stretch

The strong absorption around 1740 cm⁻¹ is highly characteristic of the ester carbonyl group.[4]

The presence of both sp² and sp³ C-H stretches, along with the C-F and aromatic C=C

stretching bands, would provide strong evidence for the proposed structure.

Conclusion
The comprehensive analysis of 2-(2,4-Difluorophenyl)allyl acetate using a combination of ¹H

NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), mass spectrometry, and infrared

spectroscopy provides a powerful and self-validating approach to its complete structure

elucidation. By systematically acquiring and interpreting the data from each technique as

outlined in this guide, researchers can confidently confirm the molecular structure of this and

other novel fluorinated compounds, ensuring the integrity of their chemical research and

development endeavors.

References
HSQC and HMBC | NMR Core Facility - Columbia University. Available at: [Link]

The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe.

Available at: [Link]

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine

Learning. Metabolites. 2024;14(5):290. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://www.benchchem.com/product/b588165/docs?utm_src=pdf-body#structure-elucidation-of-2-2-4-difluorophenyl-allyl-acetate-a-technical-guide
https://nmr.columbia.edu/content/hsqc-and-hmbc
https://www.spectroscopyeurope.com/article/prediction-1h-nmr-chemical-shifts-organic-compounds
https://www.mdpi.com/2218-1989/14/5/290
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588165?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


CASPRE - 13C NMR Predictor. Available at: [Link]

Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using

Machine Learning - The Morganton Scientific. Available at: [Link]

What are the common fragments in mass spectrometry for esters? - TutorChase. Available

at: [Link]

Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery. Available at: [Link]

Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry.

Available at: [Link]

Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of

Three | Spectroscopy Online. Available at: [Link]

Taking a Look at the Surface: µ-XRF Mapping and Fluorine K-edge µ-XANES Spectroscopy

of Organofluorinated Compounds in Environmental Samples and Consumer Products - RSC

Publishing. Available at: [Link]

The Chemistry of Organofluorine Compounds - Wiley-VCH. Available at: [Link]

7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available

at: [Link]

Allyl acetate - Wikipedia. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://caspre.ca/predictor/main
https://www.morgansci.org/abstracts/analyzing-carbon-13-nmr-spectra-to-predict-chemical-shifts-of-carbon-compounds-using-machine-learning-algorithms-102/
https://tutorchase.com/answers/ib/chemistry/what-are-the-common-fragments-in-mass-spectrometry-for-esters
http://chemistrynotmystery.blogspot.com/2013/12/fragmentation-and-mass-spectra-of-esters.html
https://www.chem.arizona.edu/mass-spec/examples
https://www.specac.com/en/learn/science/interpreting-infrared-spectra
https://www.spectroscopyonline.com/view/c-o-bond-part-vii-aromatic-esters-organic-carbonates-and-more-rule-three
https://pubs.rsc.org/en/content/articlelanding/2023/em/d3em00067a
https://www.wiley-vch.de/en/areas-of-interest/chemistry/organic-chemistry-and-synthesis/organofluorine-chemistry-50-years-patai-978-1-119-45613-2
https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4341%2F%2F5341%3A_Advanced_Instrumental_Analysis_(Keary)/07%3A_Nuclear_Magnetic_Resonance_Spectroscopy/7.04%3A_Two_Dimensional_Heteronuclear_NMR_Spectroscopy
https://en.wikipedia.org/wiki/Allyl_acetate
https://www.benchchem.com/product/b588165?utm_src=pdf-custom-synthesis#bc-rfq
https://nmr.chem.columbia.edu/content/hsqc-and-hmbc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588165?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. chem.libretexts.org [chem.libretexts.org]

3. tutorchase.com [tutorchase.com]

4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

To cite this document: BenchChem. [Structure Elucidation of 2-(2,4-Difluorophenyl)allyl
Acetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588165/docs#structure-elucidation-of-2-2-4-
difluorophenyl-allyl-acetate-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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